molecular formula C13H22INO2 B3337090 2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide CAS No. 52336-52-4

2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide

Cat. No. B3337090
CAS RN: 52336-52-4
M. Wt: 351.22 g/mol
InChI Key: VNGBDYZCKMTOQV-UHFFFAOYSA-M
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Description

The compound “2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide” is a complex organic molecule. It contains a phenyl ring structure with methoxy (OCH3) groups attached at the 3rd and 4th positions. The name suggests it also contains an ethan-1-aminium group with three methyl (CH3) groups attached to the nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 3,4-dimethoxyphenyl group suggests a benzene ring with two methoxy groups attached. The N,N,N-trimethylethan-1-aminium group indicates a nitrogen atom bonded to three methyl groups and an ethyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants present. The presence of the aminium group could potentially make it reactive towards acids and bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and functional groups would all influence its properties .

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information. If it’s used as a drug or a catalyst, the mechanism of action would depend on the specific biological or chemical context .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)ethyl-trimethylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22NO2.HI/c1-14(2,3)9-8-11-6-7-12(15-4)13(10-11)16-5;/h6-7,10H,8-9H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGBDYZCKMTOQV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCC1=CC(=C(C=C1)OC)OC.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40637632
Record name 2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40637632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide

CAS RN

52336-52-4
Record name O,O-Dimethylcoryneine iodide
Source DTP/NCI
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Record name 2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40637632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O'-DIMETHYLCORYNEINE IODIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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